molecular formula C17H19NO2 B6404545 3-Amino-5-(4-T-butylphenyl)benzoic acid CAS No. 1261911-71-0

3-Amino-5-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404545
CAS No.: 1261911-71-0
M. Wt: 269.34 g/mol
InChI Key: XFUXGIWQASGEFW-UHFFFAOYSA-N
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Description

3-Amino-5-(4-T-butylphenyl)benzoic acid is a benzoic acid derivative featuring an amino group at the 3-position and a bulky 4-T-butylphenyl substituent at the 5-position of the aromatic ring. This structural configuration confers unique physicochemical properties, including enhanced lipophilicity and steric hindrance, which influence its solubility, reactivity, and biological interactions. The T-butyl group (tert-butyl) is a strongly electron-donating substituent that increases the compound’s stability and modulates its interactions with biological targets or synthetic matrices.

Properties

IUPAC Name

3-amino-5-(4-tert-butylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(2,3)14-6-4-11(5-7-14)12-8-13(16(19)20)10-15(18)9-12/h4-10H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUXGIWQASGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690586
Record name 5-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261911-71-0
Record name 5-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(4-T-butylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable reaction conditions. The choice of reagents and catalysts is optimized to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The amino group in 3-Amino-5-(4-T-butylphenyl)benzoic acid can undergo oxidation reactions to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid are employed for halogenation and nitration, respectively.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-Amino-5-(4-T-butylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-T-butylphenyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The T-butylphenyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Physicochemical Properties

Lipophilicity and Solubility: The T-butyl group significantly enhances lipophilicity compared to smaller substituents (e.g., methyl, methoxy). For instance, 3-Amino-5-(4-methoxyphenyl)benzoic acid (MW 274.38) exhibits moderate solubility in polar solvents, whereas the T-butyl analog likely has reduced aqueous solubility due to steric and hydrophobic effects. This aligns with trends observed in substituted benzoic acids, where bulky groups lower water solubility but improve membrane permeability .

Diffusivity and Extraction Efficiency: In emulsion liquid membrane (ELM) systems, benzoic acid derivatives with higher lipophilicity (e.g., phenol, benzoic acid) exhibit faster extraction rates than polar analogs like acetic acid. The distribution coefficient ($m$) for benzoic acid (log $m$ ~2.5) is nearly 10-fold higher than acetic acid (log $m$ ~0.3) due to its compatibility with the organic membrane phase .

Table 1: Comparative Physicochemical Properties

Compound Substituents Molecular Weight log $m$ (ELM) Solubility (Polar Solvents)
Benzoic acid -H (parent) 122.12 2.5 High
3-Amino-5-(4-T-butylphenyl)benzoic acid -NH₂, -C(CH₃)₃ ~289.35* Estimated >3.0 Low-Moderate
3-Amino-5-(methylsulfonyl)benzoic acid -NH₂, -SO₂CH₃ 215.22 N/A Moderate
4-Aminosalicylic acid -NH₂, -OH (ortho) 153.13 1.8 High

*Estimated based on structural analogs .

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